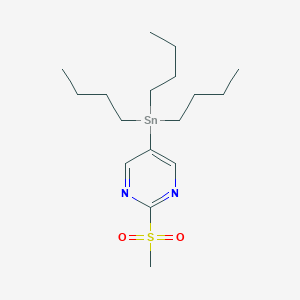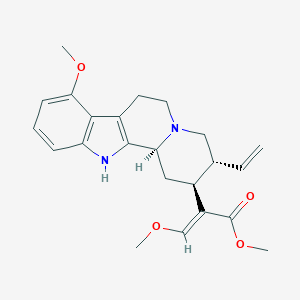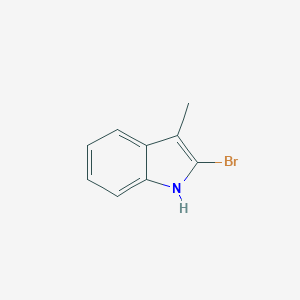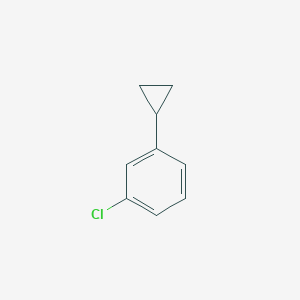![molecular formula C30H50N2O B174743 N-[2-(1H-indol-3-yl)ethyl]icosanamide CAS No. 152766-92-2](/img/structure/B174743.png)
N-[2-(1H-indol-3-yl)ethyl]icosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1H-indol-3-yl)ethyl]icosanamide, also known as icosanoic acid indole-3-ethylamide, is a synthetic compound that belongs to the class of fatty acid amides. It has been studied extensively for its potential use in various scientific research applications.
Scientific Research Applications
Antiallergic Agents :
- Compounds similar to N-[2-(1H-indol-3-yl)ethyl]icosanamide, specifically N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, have been synthesized and investigated for their antiallergic properties. One such compound demonstrated significant potency against histamine release in guinea pig peritoneal mast cells and showed effectiveness in inhibiting late-phase eosinophilia and microvascular permeability in guinea pig models of rhinitis (Menciu et al., 1999).
Antibacterial and Anti-Enzymatic Potentials :
- Another study synthesized derivatives of 2-(1H-Indol-3-yl)acetohydrazide and evaluated them for antibacterial potential against Gram-positive and Gram-negative bacteria. Some of these compounds showed antibacterial activities comparable to the standard Ciprofloxacin. Additionally, they exhibited moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase, indicating potential therapeutic applications against inflammatory ailments (Rubab et al., 2017).
Anti-Inflammatory Potential :
- A derivative named (E)-2-cyano-3-(1H-indol-3-yl)-N-phenylacrylamide was synthesized based on indomethacin and paracetamol. It showed significant inhibitions of nitrite and cytokine production in macrophages, indicating its potential as an anti-inflammatory drug (Silva et al., 2020).
Anticancer Activity :
- Novel N,N-disubstituted ethyl P-[2-(1H-indol-3-yl)acetyl]phosphoramidates were synthesized and characterized. These compounds showed significant cytotoxicity against human breast and cervical cancer cell lines, suggesting potential applications in cancer therapy (Ramana et al., 2015).
CDK4/Cyclin D1 Inhibition :
- A series of substituted 3-(2-(1H-indol-1-yl)ethyl)-1H-indoles and 1,2-di(1H-indol-1-yl)alkanes were designed as selective inhibitors of CDK4/cyclin D1, which is crucial for cancer therapy. These compounds showed promising results in inhibiting CDK4/cyclin D1 (Aubry et al., 2009).
properties
CAS RN |
152766-92-2 |
|---|---|
Product Name |
N-[2-(1H-indol-3-yl)ethyl]icosanamide |
Molecular Formula |
C30H50N2O |
Molecular Weight |
454.7 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]icosanamide |
InChI |
InChI=1S/C30H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-30(33)31-25-24-27-26-32-29-22-20-19-21-28(27)29/h19-22,26,32H,2-18,23-25H2,1H3,(H,31,33) |
InChI Key |
NBCVECUGDUAJNM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B174662.png)
![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B174663.png)


![1-(4-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B174673.png)







